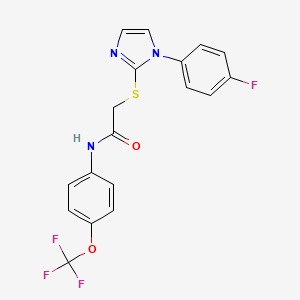
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H13F4N3O2S and its molecular weight is 411.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a fluorophenyl group, and a trifluoromethoxy phenyl moiety, which contribute to its unique properties and biological activities. The molecular formula is C17H15F3N2OS with a molecular weight of approximately 368.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels.
- Receptor Modulation : The imidazole ring may interact with various receptors, potentially acting as an allosteric modulator. For instance, studies on related compounds indicate potential activity at the GABA-A receptor, influencing neurotransmitter signaling pathways .
Biological Activity
Research indicates several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of imidazole have been evaluated for their ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The presence of the imidazole ring is often linked to enhanced activity against bacterial strains.
- Anti-inflammatory Effects : Some studies have indicated that derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Study on Imidazole Derivatives : A series of imidazole derivatives were tested for their ability to inhibit α-glucosidase. Results showed significant inhibitory activity, suggesting potential for managing diabetes .
- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives could reduce cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of imidazole-based compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.
Research Applications
The compound's unique structure offers various applications in research:
- Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting metabolic disorders and cancers.
- Biochemical Probes : Its ability to modulate enzyme activity makes it a valuable tool in biochemical research for studying metabolic pathways.
特性
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3O2S/c19-12-1-5-14(6-2-12)25-10-9-23-17(25)28-11-16(26)24-13-3-7-15(8-4-13)27-18(20,21)22/h1-10H,11H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESXRVZDFGDZLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














